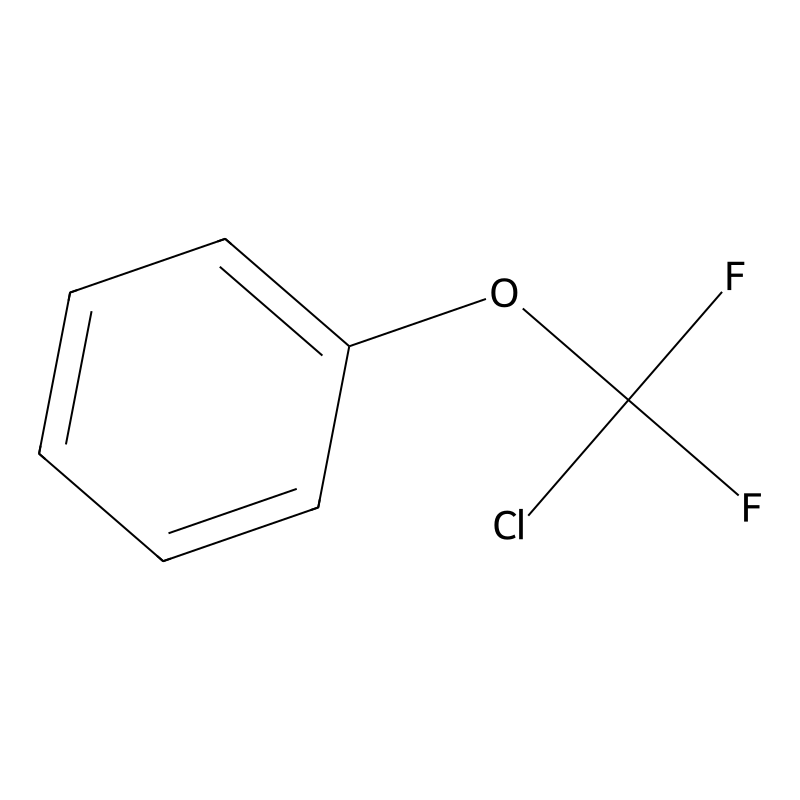(Chlorodifluoromethoxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate for Pharmaceutical Development
The functional groups present in (Chlorodifluoromethoxy)benzene, namely the chlorine and difluoromethoxy substituents, can be attractive for medicinal chemists. These groups can be used to modify the properties of drug molecules, potentially influencing factors like bioavailability and target interaction. Further research is needed to explore its suitability for specific drug development programs [].
Material Science Applications
The aromatic ring and the electron-withdrawing nature of the substituents in (Chlorodifluoromethoxy)benzene could make it a candidate for investigation in material science. For instance, it might be explored for applications in the development of liquid crystals or other functional materials due to its potential for influencing properties like polarity and self-assembly.
Reference Compound in Analytical Chemistry
(Chlorodifluoromethoxy)benzene, also known by its chemical formula C7H4ClF2O, is an aromatic compound characterized by the presence of a methoxy group (-OCH3) substituted with two fluorine atoms and one chlorine atom. This compound is notable for its unique combination of halogenated and methoxy functionalities, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
While specific biological activity data for (chlorodifluoromethoxy)benzene is limited, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are generally noted for their enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity. Studies on related compounds suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways .
The synthesis of (chlorodifluoromethoxy)benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride under controlled conditions. The process generally requires high pressure and temperature to facilitate the reaction. For instance, one method describes a reaction at 100-110°C with a pressure of 2.5-2.8 MPa for several hours, yielding the desired product in moderate to high yields . Other methods may involve photochemical chlorination or other fluorination techniques that can introduce the chlorodifluoromethoxy group onto aromatic systems .
(Chlorodifluoromethoxy)benzene has potential applications in various fields:
- Pharmaceuticals: Its unique structure may serve as a scaffold for drug development.
- Agrochemicals: The compound may be used in the formulation of pesticides or herbicides due to its potential biological activity.
- Material Science: The properties imparted by fluorine atoms may enhance the performance of materials in specific applications.
Interaction studies involving (chlorodifluoromethoxy)benzene are essential to understand its reactivity and potential biological effects. Research on similar halogenated compounds indicates that they can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to changes in function or activity. Detailed studies are necessary to elucidate these interactions for (chlorodifluoromethoxy)benzene specifically.
Several compounds share structural similarities with (chlorodifluoromethoxy)benzene. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Trichloromethoxybenzene | C7H4Cl3O | Contains three chlorine atoms; more reactive |
| Difluoromethoxybenzene | C7H6F2O | Lacks chlorine; focuses on fluorine substitution |
| Chlorofluoromethoxybenzene | C7H4ClF2O | Contains both chlorine and fluorine; versatile |
| 4-Nitrochlorodifluoromethoxybenzene | C7H3ClF2N | Contains a nitro group; used in pharmaceuticals |
The uniqueness of (chlorodifluoromethoxy)benzene lies in its specific combination of halogens and a methoxy group, which may impart distinct chemical properties compared to these similar compounds. Its synthesis methods and potential applications further differentiate it within this class of compounds.








